REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[CH2:9][C:10]([O:12][CH3:13])=[O:11].COC1C=CC=CC=1OC>CO>[CH3:13][O:12][C:10]([CH2:9][O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[O:11]
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Name
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|
Quantity
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32 g
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)O
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Name
|
|
Quantity
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56 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OC
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Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
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COC1=C(C=CC=C1)OC
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Name
|
|
Quantity
|
13 g
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Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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COC(=O)COC1=CC=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |